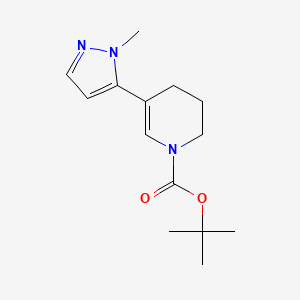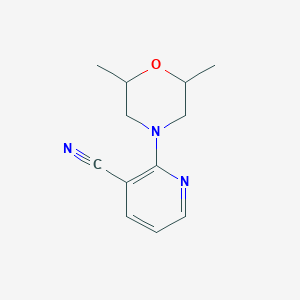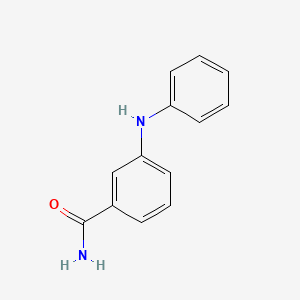![molecular formula C16H17N3O2S B7590574 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide, also known as MTIP, is a small molecule antagonist that selectively targets the melanocortin 4 receptor (MC4R). This receptor is involved in the regulation of appetite, energy expenditure, and glucose homeostasis. MTIP has been studied extensively in preclinical research as a potential therapeutic agent for obesity, diabetes, and other metabolic disorders.
作用机制
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide selectively targets the MC4R, which is expressed in the hypothalamus and other regions of the brain involved in the regulation of appetite and energy expenditure. Activation of the MC4R leads to a decrease in food intake and an increase in energy expenditure. 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide acts as an antagonist, blocking the binding of the endogenous ligand alpha-melanocyte-stimulating hormone (α-MSH) to the MC4R, resulting in increased food intake and decreased energy expenditure.
Biochemical and Physiological Effects:
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance in animal studies. In addition, 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One advantage of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide is its selectivity for the MC4R, which reduces the potential for off-target effects. However, one limitation of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
Future research on 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide could focus on improving its solubility and bioavailability, as well as studying its potential as a therapeutic agent for obesity, diabetes, and addiction in human clinical trials. In addition, further studies could investigate the potential of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide as a tool for studying the role of the MC4R in the regulation of appetite, energy expenditure, and glucose homeostasis.
合成方法
The synthesis of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide involves several steps, starting with the preparation of the intermediate 2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylic acid. This intermediate is then coupled with 4-fluorobenzoyl chloride to form the benzamide derivative. The final step involves the introduction of a methyl group to the thiazole ring using methyl iodide.
科学研究应用
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been extensively studied in preclinical research as a potential therapeutic agent for obesity, diabetes, and other metabolic disorders. In animal studies, 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance. 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has also been studied as a potential treatment for addiction, as the MC4R is involved in the reward pathway of the brain.
属性
IUPAC Name |
3-[2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-9-22-15(18-10)13-6-3-7-19(13)16(21)12-5-2-4-11(8-12)14(17)20/h2,4-5,8-9,13H,3,6-7H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGVSIXKNPQUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCN2C(=O)C3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)


![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)

![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

